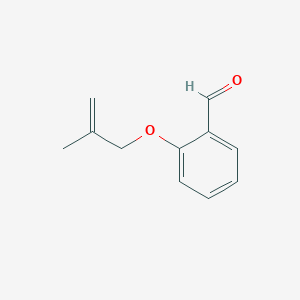

2-(2-Methyl-allyloxy)-benzaldehyde

Übersicht

Beschreibung

“2-(2-Methyl-allyloxy)-benzaldehyde” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds with similar structures, such as 2-((allyloxy)methyl)oxirane2, have been studied extensively.

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Methyl-allyloxy)-benzaldehyde” has been reported in the literature. For instance, a study describes the synthesis of 2-vinyl-2,4-dihydro-benzo[1,4]dioxin, oxazine, and diazine products through a tandem Pd-catalyzed allylic substitution of (Z)-but-2-ene-1,4-diacetate with 1,2-bifunctional nucleophiles and subsequent cyclization3.

Chemical Reactions Analysis

The chemical reactions involving “2-(2-Methyl-allyloxy)-benzaldehyde” are not explicitly documented. However, compounds with similar structures have been studied. For instance, the reaction between 2-methylallyl radicals and oxygen molecules has been investigated using experimental and computational methods4.

Wissenschaftliche Forschungsanwendungen

Electrosynthesis in Organic Chemistry

Franco, Olivero, and Duñach (1997) explored the nickel-catalyzed electrochemical cleavage of the allyl group in aryl allyl ethers, focusing on o-(allyloxy)benzaldehydes. They achieved the synthesis of homoallylic alcohols with 2-hydroxyphenyl substituents, demonstrating the potential of 2-(2-Methyl-allyloxy)-benzaldehyde in electrosynthesis (Delphine Franco, S. Olivero, E. Duñach, 1997).

Polymer Science

Sane et al. (2013) synthesized new initiators containing “clickable” aldehyde and allyloxy functional groups for polymerization processes. These initiators, derived from 2-(2-Methyl-allyloxy)-benzaldehyde, were employed for the polymerization of e-caprolactone and methyl methacrylate, showcasing its utility in creating functionalized polymers (P. Sane, Bhausaheb V. Tawade, Indravadan Parmar, S. Kumari, Samadhan S. Nagane, P. Wadgaonkar, 2013).

Bioproduction of Benzaldehyde

Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a valuable molecule in the flavor industry, using Pichia pastoris in a two-phase partitioning bioreactor. Their work suggests the potential application of 2-(2-Methyl-allyloxy)-benzaldehyde in enhancing the bioproduction of benzaldehyde (Tom K. J. Craig, Andrew J. Daugulis, 2013).

Safety And Hazards

The safety and hazards associated with “2-(2-Methyl-allyloxy)-benzaldehyde” are not explicitly documented. However, it’s always important to handle chemical compounds with care, following appropriate safety guidelines.

Zukünftige Richtungen

The future research directions for “2-(2-Methyl-allyloxy)-benzaldehyde” could include a more detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored.

Please note that the information provided is based on the available data and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when studying a specific compound.

Eigenschaften

IUPAC Name |

2-(2-methylprop-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLPELHBEYALIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324442 | |

| Record name | 2-(2-Methyl-allyloxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-allyloxy)-benzaldehyde | |

CAS RN |

38002-87-8 | |

| Record name | 2-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38002-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methyl-allyloxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)

![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)

![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)